molecular formula C22H28N2O3S B2968283 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-3-yl)acetamide CAS No. 1448123-23-6

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2968283
CAS No.: 1448123-23-6
M. Wt: 400.54
InChI Key: WRANWAMEQMHUOC-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
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Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-15(2)7-9-24-18-6-5-17(23-20(25)11-16-8-10-28-13-16)12-19(18)27-14-22(3,4)21(24)26/h5-6,8,10,12-13,15H,7,9,11,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRANWAMEQMHUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)CC3=CSC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-3-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydrobenzo[b][1,4]oxazepin core and a thiophene moiety. The molecular formula is C21H27N3O4C_{21}H_{27}N_{3}O_{4}, with a molecular weight of approximately 385.464 g/mol. The presence of multiple functional groups suggests potential for diverse biological interactions.

Antitumor Activity

Research indicates that compounds similar to N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit antitumor properties. For instance, derivatives have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study found that specific analogues demonstrated IC50 values in the low micromolar range against leukemia cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria. For example, related oxazepin derivatives have shown significant inhibition rates against Staphylococcus aureus and Escherichia coli, indicating that this class of compounds may serve as promising antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have reported that related compounds can suppress nitric oxide production in murine macrophage cells stimulated with lipopolysaccharide (LPS). This suggests that N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines .

Synthesis and Evaluation

A notable study synthesized various derivatives of the compound and evaluated their biological activity. The results indicated that modifications at specific positions on the oxazepin ring significantly influenced the biological outcomes. For instance, substituents on the thiophene ring enhanced the antimicrobial efficacy against Klebsiella pneumoniae .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that alterations in the alkyl chain length and branching affected both the potency and selectivity of the compounds. The presence of isopentyl groups was correlated with increased lipophilicity and cell membrane permeability, facilitating better bioavailability .

Data Tables

Property Value
Molecular FormulaC21H27N3O4
Molecular Weight385.464 g/mol
Antitumor IC50Low µM range
Antimicrobial ActivityEffective against S. aureus
Anti-inflammatory ActivityInhibits NO production

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